molecular formula C23H25N5O6S B15022528 N-[2-(Benzylsulfanyl)-1-(N'-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide

N-[2-(Benzylsulfanyl)-1-(N'-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide

Cat. No.: B15022528
M. Wt: 499.5 g/mol
InChI Key: KDRAJQAEVNNWSF-UHFFFAOYSA-N
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Description

N-[2-(Benzylsulfanyl)-1-(N’-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide is a complex organic compound with a unique structure that includes benzylsulfanyl, cyclohexylidenehydrazinecarbonyl, and dinitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzylsulfanyl)-1-(N’-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl.

    Cyclohexylidenehydrazinecarbonyl Formation: Cyclohexanone is reacted with hydrazine hydrate to form cyclohexylidenehydrazine.

    Coupling Reaction: The benzylsulfanyl intermediate is then coupled with the cyclohexylidenehydrazinecarbonyl intermediate under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzylsulfanyl)-1-(N’-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(Benzylsulfanyl)-1-(N’-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(Benzylsulfanyl)-1-(N’-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzylsulfanyl-2,2,2-trichloro-ethyl)-benzamide
  • N-{3-(Benzylsulfanyl)-1-[(2E)-2-(2-hexanylidene)hydrazino]-1-oxo-2-propanyl}-3,5-dinitrobenzamide

Uniqueness

N-[2-(Benzylsulfanyl)-1-(N’-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide is unique due to its combination of benzylsulfanyl, cyclohexylidenehydrazinecarbonyl, and dinitrobenzamide groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C23H25N5O6S

Molecular Weight

499.5 g/mol

IUPAC Name

N-[3-benzylsulfanyl-1-(2-cyclohexylidenehydrazinyl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide

InChI

InChI=1S/C23H25N5O6S/c29-22(17-11-19(27(31)32)13-20(12-17)28(33)34)24-21(15-35-14-16-7-3-1-4-8-16)23(30)26-25-18-9-5-2-6-10-18/h1,3-4,7-8,11-13,21H,2,5-6,9-10,14-15H2,(H,24,29)(H,26,30)

InChI Key

KDRAJQAEVNNWSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)C(CSCC2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])CC1

Origin of Product

United States

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